molecular formula C4H5F3O2 B116455 Ethyl trifluoroacetate CAS No. 383-63-1

Ethyl trifluoroacetate

Cat. No.: B116455
CAS No.: 383-63-1
M. Wt: 142.08 g/mol
InChI Key: STSCVKRWJPWALQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trifluoroacetate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is produced by continuously feeding trifluoroacetic acid and ethanol into a reaction kettle with a rectifying tower. Concentrated sulfuric acid or solid super-acid is used as a catalyst. The reaction mixture is heated to reflux, and the product is collected at the top of the rectifying tower after purification . This method achieves a reaction yield of up to 99% and product purity of 99.9% .

Chemical Reactions Analysis

Functional Group Transformations

Ethyl trifluoroacetate participates in reactions involving its ester and trifluoroacetyl groups:

Trifluoroacetylation of Amines

The compound serves as a trifluoroacetylating agent for amine protection. For example:

R NH2+CF3COOEtR NH CO CF3+EtOH\text{R NH}_2+\text{CF}_3\text{COOEt}\rightarrow \text{R NH CO CF}_3+\text{EtOH}

  • Conditions : Catalyst-free, room temperature, tolerance for diverse functional groups (e.g., alcohols, ketones) .

  • Mechanism : Silane-mediated reduction of silyl esters generates reactive iminium intermediates, leading to trifluoroethylated amines .

Reductive Amination

This compound facilitates reductive amination in a three-component coupling:

R NH2+RCHO+CF3COOEtR NH CH2CF3+By products\text{R NH}_2+\text{RCHO}+\text{CF}_3\text{COOEt}\rightarrow \text{R NH CH}_2\text{CF}_3+\text{By products}

  • Applications : Synthesis of β-fluoroalkylamines for pharmaceuticals (e.g., antimalarials, antivirals) .

Table 2: Reaction Scope and Efficiency

Substrate Product Yield Conditions Source
PiperidineN-Trifluoroethylpiperidine89%24h, 25°C, PhSiH3_3
Benzylamine + BenzaldehydeN-Trifluoroethylbenzylamine76%12h, 25°C, PhSiH3_3

Pharmaceutical Intermediates

  • Fluorinated APIs : Used in synthesizing antiviral agents (e.g., Efavirenz analogs) .

  • Agrochemicals : Key intermediate for fluorinated pesticides .

Stability and Handling Considerations

  • Thermal Stability : Decomposes at >200°C, releasing toxic gases (CO, HF) .

  • Flammability : Flash point -7°C; requires storage in inert atmospheres .

This compound’s reactivity and versatility make it indispensable in fluoroorganic chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, supported by efficient synthesis methods and well-characterized reaction pathways.

Scientific Research Applications

Organic Synthesis

ETFA serves as a crucial intermediate in the synthesis of fluorinated compounds. Its ability to introduce trifluoromethyl groups into organic molecules enhances their biological activity and stability.

Key Reactions:

  • Trifluoroacetylation: ETFA is used to selectively introduce trifluoroacetyl groups into anilines, facilitated by catalysts such as 4-dimethylaminopyridine.
  • Metathesis Reactions: It participates in reactions with alkyl aryl ketones to form trifluoromethyl ketones, which are valuable in synthetic organic chemistry.

Table 1: Key Reactions Involving Ethyl Trifluoroacetate

Reaction TypeDescriptionProducts Formed
SubstitutionTrifluoroacetylation of anilinesTrifluoroacetylated anilines
MetathesisReaction with alkyl aryl ketonesTrifluoromethyl ketones
ElectrosynthesisSynthesis of trifluoroacetyltrimethylsilaneTrifluoroacetyltrimethylsilane

Pharmaceutical Applications

ETFA is instrumental in the synthesis of various pharmaceutically active compounds. Its incorporation into drug molecules often leads to enhanced potency and selectivity.

Case Study:
In a study published in Chemical Research in Toxicology, ETFA was utilized to synthesize new antifungal agents, demonstrating improved efficacy compared to non-fluorinated counterparts .

Environmental Monitoring

ETFA and its derivatives, particularly trifluoroacetic acid (TFA), are studied for their environmental impact due to their formation from hydrofluorocarbon degradation. Research indicates that TFA does not exhibit significant toxicity in aquatic environments at certain concentrations .

Table 2: Environmental Toxicity Studies of TFA

OrganismConcentration (mg/L)Observed Effects
Daphnia magna1200No effects observed
Lemna gibba300NOEC (No Observed Effect Concentration)
Selenastrum capricornutum0.12NOEC

Industrial Applications

ETFA is widely used in the production of agricultural chemicals, dyes, and liquid crystals. Its properties make it suitable for use as a solvent in various industrial processes.

Example:
The synthesis of this compound from trifluoroacetic acid and ethanol is a common industrial process that highlights its utility as a chemical intermediate .

Mechanism of Action

The mechanism of action of ethyl trifluoroacetate involves its role as a reagent in organic synthesis. It acts as a trifluoroacetylating agent, introducing the trifluoroacetyl group into target molecules. This process is facilitated by catalysts such as 4-dimethylaminopyridine, which enhances the selectivity and efficiency of the reaction . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .

Comparison with Similar Compounds

Ethyl trifluoroacetate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific trifluoroacetyl group, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to act as an intermediate in the preparation of various fluorinated compounds makes it a valuable reagent in both research and industrial applications .

Biological Activity

Ethyl trifluoroacetate (ETFA) is a fluorinated organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

  • Chemical Formula : C4_4H5_5F3_3O2_2
  • SMILES : CCOC(=O)C(F)(F)F
  • InChI Key : STSCVKRWJPWALQ-UHFFFAOYSA-N

ETFA is characterized by the presence of trifluoromethyl groups, which significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ETFA and its derivatives. For instance, ETFA has been investigated for its efficacy against various bacterial strains, including resistant pathogens.

Case Study: Antibacterial Properties

A study conducted on linear polyamines incorporating ETFA demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics:

Compound Bacterial Strain MIC (μg/mL)
ETFAStaphylococcus aureus32
ETFAPseudomonas aeruginosa1-2
KanamycinStaphylococcus aureus32
TobramycinPseudomonas aeruginosa1-2

These results indicate that ETFA can serve as a potent antibacterial agent, particularly against drug-resistant strains .

The mechanism by which ETFA exerts its antimicrobial effects appears to involve the disruption of bacterial cell membranes. The presence of trifluoromethyl groups enhances membrane permeability, leading to cellular depolarization and eventual cell death. This mode of action is particularly effective against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .

Applications in Synthesis

Beyond its biological activity, ETFA is utilized in various synthetic applications due to its reactivity. It serves as a precursor in the synthesis of trifluoromethylated compounds and has been employed in the selective trifluoroacetylation of anilines . This versatility makes it a valuable reagent in pharmaceutical chemistry.

Toxicity and Safety

While ETFA exhibits significant biological activity, its toxicity profile must be considered. Studies indicate that while it is effective against bacteria, it shows low toxicity towards mammalian cells, with an IC50 value significantly higher than the concentrations required for antibacterial activity . This selectivity suggests a favorable therapeutic window for potential applications.

Q & A

Basic Research Questions

Q. What are the critical physical properties of ethyl trifluoroacetate (ETFA) relevant to experimental design?

ETFA's density, viscosity, and saturated vapor pressure exhibit temperature-dependent behavior critical for reaction setup and solvent selection. Experimental data show:

  • Density : Ranges from 1.307 g/cm³ at 278.08 K to 1.194 g/cm³ at 322.50 K, modeled by a quadratic polynomial (ρ = aT² + bT + c) .
  • Viscosity : Decreases exponentially with temperature (293.45–334.32 K), following an Arrhenius-type relationship .
  • Vapor Pressure : Increases linearly with temperature, necessitating closed systems to prevent evaporation in heated reactions .

Methodological Note : Use calibrated pycnometers for density measurements and viscometers with temperature-controlled baths.

Q. What safety protocols are essential when handling this compound in laboratory settings?

ETFA is highly flammable (flash point: -1°C) and causes severe eye/skin irritation. Key protocols include:

  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
  • Ventilation : Local exhaust systems to limit vapor exposure (TLV < 1 ppm) .
  • Storage : Inert gas-purged containers at 4–8°C, away from oxidizers and ignition sources .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .

Q. How is this compound utilized as a reagent in organic synthesis?

ETFA serves as:

  • Trifluoroacetylating Agent : For amines and alcohols in peptide synthesis (e.g., protecting groups removed under mild acidic conditions) .
  • Electrophile : In Claisen condensations to synthesize β-diketones (e.g., trifluoroacetylacetone at 30°C with sodium ethoxide catalyst, 33% yield) .
  • Precursor : To CF₃CO-containing compounds like trifluoromethyl ketones via nucleophilic displacement .

Advanced Research Questions

Q. How do the conformational isomers of this compound affect its spectroscopic and chemical behavior?

ETFA exists as anti-anti (Cs symmetry) and anti-gauche (C1 symmetry) conformers in a 44:56 ratio (gas phase, 293 K). Key findings:

  • Energy Difference : Anti-anti is 1.10 kJ/mol more stable than anti-gauche .
  • Spectroscopic Impact : Minimal differences in XPS (C 1s binding energy varies by 0.1 eV), allowing simplified spectral simulations using anti-anti geometry .
  • Reactivity : Anti-gauche's bent ethyl group may enhance steric accessibility in SN2 reactions .

Methodological Note : Use gas-phase electron diffraction and MP2/DFT calculations (aug-cc-pCVTZ basis set) to resolve conformer ratios .

Q. What computational approaches are validated for simulating core-level spectra of this compound?

The CVS-QE12 Hamiltonian (DFT/MRCI framework) accurately reproduces experimental XPS with a 0.6 eV Lorentzian broadening. Key steps:

  • Geometry Optimization : Anti-anti conformer at MP2/6-311+G(d,p) level.
  • Ionization Cross-Sections : Calculated via Dyson orbital norms .
  • Validation : Simulated spectra align with gas-phase XPS (R² > 0.95) after a 2 eV shift .

Limitation : Excited-state dynamics (e.g., solvated environments) require hybrid QM/MM models .

Q. What mechanistic insights are gained from kinetic studies of this compound hydrolysis using NMR spectroscopy?

Hydrolysis in H₂O/D₂O mixtures (monitored via ¹⁹F NMR) reveals:

  • Activation Energy : 46.7 ± 1 kJ/mol (H₂O) vs. 54.9 ± 1 kJ/mol (D₂O), indicating a primary kinetic isotope effect (KIE = 1.7) .
  • Mechanism : Rate-limiting nucleophilic attack by water, with deuterium substitution slowing O–H/D bond cleavage .

Experimental Design : Use a flow NMR probe for real-time monitoring at 25–60°C .

Q. How does the leaving group ability of trifluoroacetate compare in gas-phase versus condensed-phase reactions?

In gas-phase SN2/E2 reactions , trifluoroacetate outperforms bromide (reactivity: I⁻ > CF₃COO⁻ > Br⁻) due to superior stabilization of the transition state. In solution , solvation reverses this trend (I⁻ > Br⁻ > CF₃COO⁻) due to trifluoroacetate's lower basicity .

Implication : Gas-phase studies isolate intrinsic reactivity, while solution-phase accounts for solvation .

Q. What are the optimized conditions for synthesizing β-diketones using this compound?

Claisen Condensation Protocol :

  • Molar Ratio : 1:1 ETFA:acetone.
  • Catalyst : Sodium ethoxide (0.1 eq) in dry THF.
  • Conditions : 30°C, 2 hours (yield: 33%) .
  • Workup : Acidic quench (pH 2–3) followed by extraction with dichloromethane.

Scale-Up Challenge : Low yields due to competing enolate side reactions; consider kinetic control via cryogenic conditions .

Properties

IUPAC Name

ethyl 2,2,2-trifluoroacetate
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InChI

InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
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InChI Key

STSCVKRWJPWALQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(F)(F)F
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Molecular Formula

C4H5F3O2
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DSSTOX Substance ID

DTXSID8041959
Record name Ethyl trifluoroacetate
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Molecular Weight

142.08 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Acetic acid, 2,2,2-trifluoro-, ethyl ester
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Vapor Pressure

196.0 [mmHg]
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CAS No.

383-63-1
Record name Ethyl trifluoroacetate
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Record name ETHYL TRIFLUOROACETATE
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Synthesis routes and methods I

Procedure details

Into the experimental apparatus described in Example 1, 2 g HgSO4 and 10 g BBr3 are added. A solution of 93.7 g CF3CCl3, 162 g SO3 and 4 g H2SO4 are added in drops. The trifluoroacetylchloride leaving the reflux condenser is passed through a wash flask with H2SO4 and subsequently fed into a reaction vessel with ethanol. In the process, trifluoracetic acid ethylester is formed.
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Synthesis routes and methods II

Procedure details

in a first stage, trifluoroacetic acid is brought into contact with a slight excess of ethanol in the presence of concentrated sulfuric acid and a solvent, the solvent having a boiling point higher than that of trifluoroacetic acid and specific gravity relative to water less than 1 and which solvent does not form an azeotrope with ethyl trifluoroacetate, and then carrying out a phase separation and removing the sulfuric layer, followed, if required, by an additional stage in which concentrated sulfuric acid is added to complete the esterification;
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Synthesis routes and methods III

Procedure details

Synthesis of (S)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can be accomplished through the use of commercially available 4-chloroaniline. After reaction with pivaloyl chloride in the presence of hydroxide to afford the corresponding amide, treatment with an alkyl lithium and ethyl triflouroacetate is followed by acidification with a mineral acid to provide the salt of the triflouroketone (Scheme 1).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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